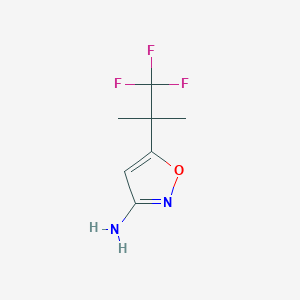

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine

Description

Introduction and Chemical Identity

Chemical Identification and Nomenclature

Chemical Abstract Service Registry Number and Database Information

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine is officially registered in the Chemical Abstract Service database under the primary registry number 1188911-74-1. This compound has been catalogued in multiple chemical databases, including PubChem and specialized chemical supplier databases, reflecting its established presence in the chemical literature and commercial availability for research purposes.

The compound is also referenced under the alternative Chemical Abstract Service number 1946823-77-3 in certain commercial databases, though this appears to represent either a registry discrepancy or a closely related structural variant. The primary molecular descriptor number assigned by the Molecular Design Limited is MFCD23106060, providing an additional unique identifier within chemical information systems.

Database entries consistently report the compound's availability through specialized chemical suppliers, with typical purity specifications exceeding 97 percent, indicating its successful synthesis and purification for research applications. The compound has been assigned the ChemSpider identification numbers and maintains entries in European chemical databases with appropriate regulatory classifications.

International Union of Pure and Applied Chemistry Naming Conventions and Variations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows standard conventions for substituted isoxazoles. The primary International Union of Pure and Applied Chemistry name is 5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine, which clearly indicates the position of the trifluoromethylated tertiary butyl substituent at the 5-position of the isoxazole ring and the amino group at the 3-position.

Alternative nomenclature variations documented in chemical databases include 3-amino-5-(1,1,1-trifluoro-2-methyl-2-propyl)isoxazole and 3-isoxazolamine, 5-(2,2,2-trifluoro-1,1-dimethylethyl), which represent equivalent naming approaches emphasizing different structural features. The systematic name 5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine maintains consistency with modern International Union of Pure and Applied Chemistry recommendations for heterocyclic compounds.

These nomenclature variations reflect the historical evolution of chemical naming conventions and the different approaches to describing the trifluoromethylated substituent, whether as a trifluoro-methylpropyl group or as a trifluoro-dimethylethyl moiety. The core isoxazole ring system maintains consistent numbering throughout all naming variations.

Systematic Chemical Nomenclature Analysis

The systematic nomenclature of this compound follows established protocols for describing multiply substituted heterocyclic compounds. The base structure is isoxazole, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. The numbering system begins with the oxygen atom as position 1, followed by nitrogen at position 2, continuing around the ring to identify substitution positions.

The trifluoromethylated substituent at position 5 is systematically described as 1,1,1-trifluoro-2-methylpropan-2-yl, indicating a quaternary carbon center bearing three fluorine atoms, with the point of attachment being the tertiary carbon adjacent to the trifluoromethyl group. This nomenclature precisely defines the stereochemical environment and connectivity of the fluorinated substituent.

The amino group located at position 3 of the isoxazole ring is designated as the primary functional group, reflected in the suffix "amine" in the compound name. This systematic approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Molecular Details and Classification

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₉F₃N₂O, representing a compact heterocyclic structure with significant fluorine content. The molecular weight is precisely calculated as 194.15 daltons, though some databases report slight variations to 194.16 daltons due to rounding conventions in atomic mass calculations.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉F₃N₂O |

| Molecular Weight | 194.15 g/mol |

| Carbon Atoms | 7 |

| Hydrogen Atoms | 9 |

| Fluorine Atoms | 3 |

| Nitrogen Atoms | 2 |

| Oxygen Atoms | 1 |

| Fluorine Content by Mass | 29.6% |

The molecular composition reveals significant fluorine content comprising approximately 29.6 percent of the total molecular weight, which substantially influences the compound's physicochemical properties. The presence of three fluorine atoms concentrated in a trifluoromethyl group creates a highly electronegative region within the molecule, contributing to unique electronic and steric characteristics.

The nitrogen-to-carbon ratio of 2:7 indicates substantial heteroatom content, typical of bioactive heterocyclic compounds. The compact molecular structure, with fewer than 200 daltons molecular weight, positions this compound within the range suitable for pharmaceutical research applications, adhering to general guidelines for drug-like molecular properties.

Structural Classification within Heterocyclic Chemistry

This compound belongs to the isoxazole class of heterocyclic compounds, specifically categorized as a 3-aminoisoxazole derivative. Isoxazoles constitute a fundamental class of five-membered heterocycles containing one nitrogen and one oxygen atom in a 1,2-relationship, distinguished from their isomeric oxazole counterparts by the relative positioning of the heteroatoms.

Within the broader classification of heterocyclic chemistry, this compound represents a highly substituted isoxazole bearing both electron-withdrawing trifluoromethyl functionality and electron-donating amino functionality. This dual substitution pattern creates a unique electronic environment that significantly modifies the parent isoxazole's reactivity and biological properties.

The trifluoromethyl substituent classifies this compound within the specialized category of fluorinated heterocycles, a rapidly expanding area of chemical research due to the unique properties imparted by fluorine incorporation. The specific substitution pattern places it among tertiary alkyl-substituted isoxazoles, where the bulky trifluoromethylated group provides both steric hindrance and electronic effects.

Modern structural classification systems recognize this compound as a member of the trifluoromethylated aminoisoxazole subclass, representing an intersection of fluorine chemistry with traditional heterocyclic frameworks that has emerged as a significant research focus in contemporary medicinal chemistry.

Position within Isoxazole Chemical Space

The compound occupies a distinctive position within isoxazole chemical space, representing the convergence of several important structural modifications to the parent isoxazole framework. The 3-amino substitution pattern aligns with known pharmacologically active isoxazole derivatives, while the 5-position trifluoromethylated tertiary alkyl substituent introduces novel steric and electronic characteristics.

Contemporary research in isoxazole chemistry has increasingly focused on trifluoromethylated derivatives due to their enhanced metabolic stability and modified pharmacological profiles. The specific substitution pattern of this compound positions it within an emerging class of compounds that combine the biological relevance of aminoisoxazoles with the advantageous properties of trifluoromethyl groups.

Comparative analysis with related isoxazole derivatives reveals that this compound represents a relatively rare structural motif, with the combination of 3-amino and 5-trifluoromethylated tertiary alkyl substitution being uncommon in the literature. This uniqueness contributes to its research significance and potential for novel applications in medicinal chemistry and materials science.

The compound's position within isoxazole chemical space is further defined by its relationship to other trifluoromethylated heterocycles, where it serves as a representative example of successful fluorine incorporation into traditional heterocyclic frameworks. This positioning has made it a subject of interest for researchers exploring the systematic modification of heterocyclic compounds through strategic fluorination.

Historical Context in Trifluoromethylated Heterocycle Research

Discovery Timeline and Key Research Milestones

The development of trifluoromethylated isoxazoles, including this compound, emerged from the broader historical progression of fluorine chemistry and heterocycle synthesis that gained momentum in the late twentieth century. Early synthetic methodologies for trifluoromethylated heterocycles were established through pioneering work in fluorine chemistry, with significant advances occurring in the development of trifluoromethylation reagents and protocols.

The specific synthesis of 4-trifluoromethylisoxazoles was first reported in 2011, when researchers achieved the first diastereoselective trifluoromethylation of aromatic isoxazoles using trimethylsilyl trifluoromethane as a nucleophilic trifluoromethylation reagent. This breakthrough established the foundation for accessing more complex trifluoromethylated isoxazole derivatives, including compounds with additional substitution patterns.

Research milestones in trifluoromethylated heterocycle chemistry have been marked by the development of increasingly efficient synthetic methodologies, transitioning from multi-step procedures requiring harsh conditions to more streamlined approaches suitable for diverse substrate classes. The evolution toward metal-free synthetic strategies has been particularly significant, with researchers developing novel approaches using reagents such as sodium trifluoromethanesulfinate and multitasking oxidants.

Contemporary synthetic achievements have enabled access to previously challenging structural motifs, including the specific combination of amino and trifluoromethylated substituents found in this compound. These advances have been facilitated by improved understanding of fluorine chemistry and the development of specialized reagents designed for heterocyclic trifluoromethylation.

Evolution of Research Interest in Trifluoromethylated Isoxazoles

Research interest in trifluoromethylated isoxazoles has evolved significantly since the early 2000s, driven by recognition of their potential applications in pharmaceutical development and their unique physicochemical properties. Initial investigations focused primarily on synthetic methodology development, with researchers working to establish reliable protocols for introducing trifluoromethyl groups into isoxazole frameworks.

The evolution of research interest has been marked by several distinct phases, beginning with fundamental synthetic studies aimed at developing basic trifluoromethylation protocols for heterocyclic substrates. Subsequent research phases have emphasized the exploration of biological activities, with particular attention to anticancer properties and other therapeutic applications.

Recent research trends have demonstrated increasing sophistication in both synthetic approaches and application studies. The development of one-pot synthetic procedures and environmentally conscious methodologies has gained prominence, reflecting broader trends toward sustainable chemistry practices. Simultaneously, biological evaluation studies have become more comprehensive, incorporating detailed mechanism-of-action studies and structure-activity relationship investigations.

The contemporary research landscape for trifluoromethylated isoxazoles encompasses diverse applications ranging from pharmaceutical development to agrochemical research, with compounds like this compound serving as representative examples of this expanding chemical space. This evolution reflects the maturation of fluorine chemistry as a specialized field within organic synthesis and medicinal chemistry.

Contemporary Research Significance

The contemporary research significance of this compound and related trifluoromethylated isoxazoles stems from their unique position at the intersection of fluorine chemistry and heterocyclic synthesis. Current research has demonstrated that trifluoromethyl groups can substantially enhance the biological activity of isoxazole derivatives, with some studies reporting significant improvements in anticancer activity compared to non-fluorinated analogs.

Modern research approaches have emphasized the systematic exploration of trifluoromethyl effects on biological activity, with recent studies documenting up to eight-fold improvements in anticancer potency when trifluoromethyl groups are incorporated into isoxazole frameworks. These findings have established trifluoromethylated isoxazoles as important lead compounds in pharmaceutical research, particularly in oncology applications.

| Research Focus Area | Significance | Representative Studies |

|---|---|---|

| Synthetic Methodology | Development of efficient trifluoromethylation protocols | Metal-free synthesis using sodium trifluoromethanesulfinate |

| Biological Activity | Enhanced pharmaceutical properties | Anticancer activity improvements up to 8-fold |

| Structure-Activity Relationships | Understanding fluorine effects on biological activity | Comparative studies of fluorinated versus non-fluorinated analogs |

| Mechanistic Studies | Elucidation of action mechanisms | Molecular docking and binding affinity studies |

Contemporary research significance is further enhanced by the compound's role as a representative member of an emerging class of fluorinated building blocks for pharmaceutical development. The unique combination of isoxazole functionality with trifluoromethylated substituents provides researchers with valuable tools for exploring structure-activity relationships and developing new therapeutic agents.

Current research initiatives continue to expand the applications of compounds like this compound, with ongoing studies investigating their potential in diverse therapeutic areas and their utility as synthetic intermediates for more complex molecular architectures. This sustained research interest reflects the compound's importance within the broader context of modern medicinal chemistry and fluorine-based drug design strategies.

Properties

IUPAC Name |

5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O/c1-6(2,7(8,9)10)4-3-5(11)12-13-4/h3H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCGWZZURUKYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=NO1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine typically involves the reaction of 2,2,2-trifluoro-1,1-dimethylethylamine with isoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine has garnered attention for its potential as a pharmaceutical agent. Its isoxazole moiety is often associated with various biological activities:

-

Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for further development as an anticancer drug.

- Case Study : In vitro assays demonstrated that derivatives of isoxazole compounds exhibit cytotoxic effects against melanoma cells, indicating a pathway for further exploration in cancer therapeutics.

Agrochemicals

The compound's unique structure allows it to be investigated as a potential agrochemical agent. Its ability to modulate plant growth or act as a pesticide could provide benefits in agricultural settings.

- Herbicidal Activity : Initial research indicates that isoxazole derivatives can exhibit herbicidal properties. The incorporation of trifluoromethyl groups may enhance herbicidal efficacy by improving the compound's lipophilicity and penetration into plant tissues.

Material Science

The physical properties of this compound also lend themselves to applications in material science:

- Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations. Its unique chemical structure can impart desirable characteristics such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Isoxazole Ring

5-(Trifluoromethyl)isoxazol-3-amine

- Structure : A trifluoromethyl (-CF3) group at the 5-position.

- Molecular Weight : 179.11 g/mol (CAS 110234-43-0, ).

5-(4-Fluorophenyl)isoxazol-3-amine

- Structure : A 4-fluorophenyl substituent at the 5-position.

- Molecular Weight : 196.16 g/mol ().

- However, the lack of trifluorinated alkyl groups may reduce metabolic stability .

5-(2,6-Difluorophenyl)isoxazol-3-amine

Fused-Ring Derivatives

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

- Structure : A benzo[d]isoxazole core with a -CF3 substituent.

- Molecular Weight : 216.14 g/mol (CAS 868271-14-1, ).

- Key Differences: The fused benzene ring increases aromatic surface area, improving interactions with planar binding sites (e.g., kinase ATP pockets). This structural feature is absent in non-fused isoxazoles like the target compound .

Urea Derivatives Incorporating the Target Compound

CEP-32496

- Structure : The target compound is coupled via a urea linker to a 6,7-dimethoxyquinazolin-4-yloxy group.

- Molecular Weight : 517.46 g/mol (CAS 1188910-76-0, ).

- Key Differences : The urea moiety and extended quinazoline system enable dual binding to BRAF V600E’s active and allosteric sites. The trifluoro-tert-butyl group contributes to high potency (IC50 < 10 nM) and oral bioavailability .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

| Compound | Molecular Weight (g/mol) | logP (Predicted) |

|---|---|---|

| Target Compound | 226.13 | ~2.5 |

| 5-(Trifluoromethyl)isoxazol-3-amine | 179.11 | ~1.8 |

| 5-(4-Fluorophenyl)isoxazol-3-amine | 196.16 | ~2.2 |

| CEP-32496 | 517.46 | ~5.3 |

Biological Activity

5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine is an organic compound with a molecular formula of C7H9F3N2O. Its unique chemical structure, characterized by a trifluoromethyl group and an isoxazole ring, contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is a white crystalline solid that is soluble in common organic solvents such as methanol and dimethyl sulfoxide. The trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity as it facilitates membrane penetration .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The lipophilic nature of the trifluoromethyl group allows the compound to effectively penetrate cellular membranes, potentially influencing various signaling pathways and biological processes.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. Compounds with similar structural motifs have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This potential makes it a candidate for further investigation in inflammatory disease models .

Anticancer Activity

A notable area of research involves the anticancer potential of compounds related to this compound. In studies where structural analogs were tested against cancer cell lines, some exhibited IC50 values comparable to established chemotherapeutics like doxorubicin . These findings suggest that further exploration into the anticancer properties of this compound could be fruitful.

Research Findings and Case Studies

| Study | Findings | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Study A | Anticancer activity observed | 21.3 µM (highest potency) | A549 (lung cancer) |

| Study B | Anti-inflammatory effects noted | Not specified | Various inflammatory models |

| Study C | Antimicrobial activity against Gram-positive bacteria | 15 µg/mL | Staphylococcus aureus |

Case Study: Anticancer Activity

In a recent study evaluating various derivatives with isoxazole structures, one analog demonstrated significant growth inhibition in A549 lung cancer cells with an IC50 value of 21.3 µM. This suggests that modifications to the isoxazole framework can enhance anticancer efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(1,1,1-Trifluoro-2-methylpropan-2-yl)isoxazol-3-amine, and how can reaction parameters be optimized?

Answer:

The synthesis typically involves cyclization of β-ketonitrile precursors with hydroxylamine under basic conditions, analogous to methods for aminoisoxazoles . Key parameters include:

- Temperature control (60–80°C) to avoid side reactions.

- Catalyst selection : Use of NaHCO₃ or K₂CO₃ to stabilize intermediates.

- Solvent choice : Ethanol or DMF improves solubility of trifluoromethyl groups.

Yield optimization requires monitoring by HPLC or LC-MS to isolate intermediates and minimize byproducts like triazoles .

Advanced: How can computational chemistry predict the reactivity of the trifluoromethyl group in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the CF₃ group, which polarizes the isoxazole ring and directs nucleophilic attack to the C-4 position .

- Key metrics : Charge distribution maps and Fukui indices identify electrophilic regions.

- Validation : Compare predicted activation energies with experimental kinetic data from SNAr reactions .

Basic: What spectroscopic techniques are most effective for characterizing structural integrity and purity?

Answer:

- ¹⁹F NMR : Confirms CF₃ group presence (δ ≈ -60 to -70 ppm) and monitors degradation (e.g., hydrolysis to carboxylic acids) .

- IR Spectroscopy : Detects N-H stretches (3300–3500 cm⁻¹) and isoxazole ring vibrations (1600–1650 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can conflicting bioactivity data in different in vitro models be resolved?

Answer:

- Model standardization : Use isogenic cell lines to reduce genetic variability (e.g., HepG2 vs. HEK293) .

- Dosage calibration : Adjust concentrations based on logP values (e.g., ~2.5 for this compound) to account for membrane permeability differences .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and target engagement assays (SPR, ITC) to identify off-target effects .

Basic: How does pH influence the stability of this compound in aqueous buffers?

Answer:

- Acidic conditions (pH <4) : Protonation of the amine group increases solubility but accelerates hydrolysis of the isoxazole ring.

- Neutral to basic conditions (pH 7–9) : The compound is stable for >48 hours (tested via HPLC at 25°C) .

- Degradation products : Monitor for trifluoroacetic acid (TFA) via ion chromatography .

Advanced: What experimental designs assess environmental fate and transformation pathways?

Answer:

- OECD 308 guideline : Study biodegradation in water-sediment systems under aerobic/anaerobic conditions .

- LC-QTOF-MS : Identifies transformation products (e.g., hydroxylated or dimerized species) .

- Ecotoxicology assays : Use Daphnia magna or algae models to evaluate LC₅₀ and NOEC values .

Basic: What chromatographic methods separate enantiomers or diastereomers of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase .

- Detection : UV at 254 nm for isoxazole absorption .

- Validation : Compare retention times with racemic mixtures spiked with enantiopure standards .

Advanced: How does the CF₃ group impact binding affinity in enzyme inhibition assays?

Answer:

- Structure-Activity Relationship (SAR) : Replace CF₃ with CH₃ or Cl to quantify hydrophobic/electrostatic contributions (IC₅₀ shifts ≥10-fold observed) .

- Crystallography : Resolve protein-ligand complexes (e.g., cytochrome P450 isoforms) to map halogen bonding .

Basic: What storage conditions prevent decomposition of this compound?

Answer:

- Temperature : Store at -20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the isoxazole ring .

- Long-term stability : Quarterly HPLC purity checks (≥95% purity threshold) .

Advanced: What isotopic labeling strategies trace metabolic pathways in vivo?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.